molecular formula C7H6BrClN2O2 B13110775 Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Cat. No.: B13110775
M. Wt: 265.49 g/mol
InChI Key: IRKBPZGHGQPMIW-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a heterocyclic organic compound that contains both bromine and chlorine atoms It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-6-chloropyrazine-2-carboxylate
  • Ethyl 3-chloropyrazine-2-carboxylate
  • Ethyl 6-bromo-2-chloropyrazine-3-carboxylate

Uniqueness

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

ethyl 6-bromo-3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3

InChI Key

IRKBPZGHGQPMIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1Cl)Br

Origin of Product

United States

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